molecular formula C22H27N3O4S B4195476 Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate

Cat. No.: B4195476
M. Wt: 429.5 g/mol
InChI Key: AGBIUZLRQMERMA-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate is a complex organic compound that features a piperazine ring, a benzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

Methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperazine derivatives.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Methylbenzylpiperazine: A stimulant drug with similar structural features.

    Benzylpiperazine: Another stimulant with a simpler structure.

    Dimethoxybenzoate derivatives: Compounds with similar ester functionalities.

Uniqueness

Methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate is unique due to its combination of a piperazine ring, benzyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-27-19-13-17(21(26)29-3)18(14-20(19)28-2)23-22(30)25-11-9-24(10-12-25)15-16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIUZLRQMERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate
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Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate

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